molecular formula C10H10Cl2 B12814212 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene CAS No. 6590-38-1

8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene

Cat. No.: B12814212
CAS No.: 6590-38-1
M. Wt: 201.09 g/mol
InChI Key: IGANQPGGBHCHOI-UHFFFAOYSA-N
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Description

8,8-Dichloro-2,4-dimethylbicyclo(420)octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene typically involves the use of advanced organic synthesis techniques. One common method includes the use of rhodium (I) complexes as catalysts. The reaction sequence often involves the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of tandem catalysis and advanced catalytic systems is a promising approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene is unique due to its specific chlorine and methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of 8,8-Dichloro-2,4-dimethylbicyclo(420)octa-1,3,5-triene, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

6590-38-1

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

8,8-dichloro-2,4-dimethylbicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C10H10Cl2/c1-6-3-7(2)9-8(4-6)5-10(9,11)12/h3-4H,5H2,1-2H3

InChI Key

IGANQPGGBHCHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CC2(Cl)Cl)C

Origin of Product

United States

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